molecular formula C23H21N3O6S B3264450 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 391876-55-4

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B3264450
CAS RN: 391876-55-4
M. Wt: 467.5 g/mol
InChI Key: UXLRCENZUGEFPQ-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as 'Compound X' in scientific literature.

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in the development of diseases. For example, it has been reported that Compound X inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. Studies have reported that it reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been reported to inhibit the replication of several viruses, including HIV, HCV, and dengue virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound X in lab experiments is its potential pharmacological properties. It has been shown to have several beneficial effects, making it an attractive compound for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research involving Compound X. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. Studies have suggested that Compound X may have neuroprotective properties and may be effective in reducing the progression of Alzheimer's disease. Another potential direction is to investigate its use in combination with other drugs for the treatment of cancer. Studies have reported that Compound X may enhance the efficacy of other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of viral infections.

Scientific Research Applications

Compound X has been extensively studied for its potential pharmacological properties. Several studies have reported that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6S/c1-32-19-8-11-21(22(14-19)26(28)29)24-23(27)17-6-9-20(10-7-17)33(30,31)25-13-12-16-4-2-3-5-18(16)15-25/h2-11,14H,12-13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLRCENZUGEFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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